molecular formula C8H9ClN2O2 B13575940 Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate

Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate

Cat. No.: B13575940
M. Wt: 200.62 g/mol
InChI Key: VXNSUGKQHBSGDR-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate (CAS: 944905-97-9) is a pyrimidine-based building block of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 8 H 9 ClN 2 O 2 with a molecular weight of 200.62 . The compound features both an ester group and a chloromethyl substituent on the pyrimidine ring, making it a versatile intermediate for further functionalization. Chlorine-containing heterocycles are a cornerstone of modern drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the importance of synthons like this one in developing new therapeutic agents . The reactive chloromethyl group allows for nucleophilic substitution to create diverse analogs, such as the corresponding amine, Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate . This compound is offered with a typical purity of 98% and requires cold-chain transportation to ensure stability . It is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can inquire for specific pricing and availability across various global stock points.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 2-(chloromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-7(3-9)11-5-6/h4-5H,2-3H2,1H3

InChI Key

VXNSUGKQHBSGDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)CCl

Origin of Product

United States

Preparation Methods

Direct Chloromethylation of Pyrimidine Derivatives

Overview:
This method involves the chloromethylation of pyrimidine-5-carboxylate precursors using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acid catalysts.

Reaction Pathway:

  • Starting from pyrimidine-5-carboxylate derivatives, chloromethylation introduces the chloromethyl group at the 2-position of the pyrimidine ring.

Typical Conditions:

  • Reagents: Chloromethyl methyl ether or formaldehyde derivatives
  • Catalyst: Zinc chloride or other Lewis acids
  • Solvent: Dichloromethane or acetic acid
  • Temperature: Reflux conditions (~60-80°C)

Advantages:

  • High regioselectivity for the 2-position
  • Suitable for large-scale synthesis

Limitations:

  • Use of hazardous reagents (e.g., chloromethyl methyl ether)
  • Requires careful handling due to toxicity

Halogenation of Pyrimidine-5-carboxylate Followed by Nucleophilic Substitution

Overview:
This approach involves halogenating the pyrimidine ring at the 2-position, typically using phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with chloromethyl reagents.

Reaction Pathway:

  • Step 1: Conversion of pyrimidine-5-carboxylate to 2-chloropyrimidine-5-carboxylate using POCl₃.
  • Step 2: Nucleophilic substitution of the chlorine with chloromethyl groups, often via reaction with chloromethylating agents or chloromethyl derivatives.

Experimental Data:

Reaction Conditions Yield Reference
Chlorination of pyrimidine-5-carboxylate Reflux with POCl₃ ~52%
Nucleophilic substitution with chloromethyl reagents Reactions with chloromethyl compounds in polar solvents Variable

Notes:

  • The chlorination step is crucial for activating the ring for subsequent substitution.
  • The chloromethylation often proceeds via SN2 mechanisms on activated pyrimidine rings.

Nucleophilic Substitution with Chloromethylating Agents

Overview:
This method employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde derivatives in the presence of bases or catalysts to directly install the chloromethyl group.

Reaction Conditions:

  • Reagents: Chloromethyl methyl ether or formaldehyde derivatives
  • Catalyst: Zinc chloride or Lewis acids
  • Solvent: Dichloromethane or acetic acid
  • Temperature: Reflux (~60-80°C)

Research Findings:

  • The chloromethylation of pyrimidine derivatives can be achieved with yields up to 70% under optimized conditions, as reported in related pyrimidine syntheses.

Synthesis of Ethyl 2-(Chloromethyl)pyrimidine-5-carboxylate via Multi-step Routes

Stepwise Process:

  • Step 1: Synthesis of pyrimidine-5-carboxylate ester, typically via condensation of malonic acid derivatives with urea derivatives.
  • Step 2: Chloromethylation at the 2-position using chloromethyl methyl ether or formaldehyde with acid catalysis.
  • Step 3: Purification via recrystallization or chromatography.

Research Data:

Method Yield Key Conditions Reference
Chloromethylation with chloromethyl methyl ether 65-70% Acid catalysis, reflux
Halogenation with POCl₃ followed by nucleophilic substitution 52-30% Reflux, base in polar solvents

Summary of Key Data and Reaction Conditions

Preparation Method Key Reagents Typical Conditions Yield References
Direct chloromethylation Chloromethyl methyl ether, Lewis acids Reflux, 60-80°C Up to 70% ,
Halogenation + nucleophilic substitution POCl₃, chloromethyl derivatives Reflux with POCl₃, then SN2 52-30%
Multi-step synthesis Malonic derivatives, urea, chloromethylating agents Reflux, chromatography Variable ,

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Carboxylic acids or other oxidized pyrimidine derivatives.

    Reduction: Alcohols or other reduced pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral, anticancer, and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-Carboxylate (CAS 5909-24-0)

  • Structure : 4-chloro, 2-methylthio (-SMe), and 5-ethyl ester substituents.
  • Synthesis : Prepared via sequential chlorination and methylthio substitution. A two-step procedure involving ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (CAS 53554-29-3) as an intermediate has been reported .
  • Applications : Used in the synthesis of macrocyclic kinase inhibitors, where the methylthio group enhances nucleophilicity for coupling reactions .
  • Key Differences : The methylthio group offers distinct reactivity compared to the chloromethyl group in the target compound. While chloromethyl is a leaving group, methylthio facilitates thiol-disulfide exchange or oxidation to sulfones .

Ethyl 2-Chloro-4,6-Dimethylpyrimidine-5-Carboxylate (CAS 857283-62-6)

  • Structure : 2-chloro, 4,6-dimethyl, and 5-ethyl ester substituents.
  • Synthesis : Derived from condensation reactions of ethyl acetoacetate with chloroacetamidine derivatives .
  • Applications : Acts as a precursor for anti-inflammatory and antimicrobial agents. The dimethyl groups enhance steric hindrance, reducing ring flexibility compared to the target compound .
  • Key Differences : The absence of a chloromethyl group limits its utility in alkylation reactions but improves stability under acidic conditions.

Ethyl 2-Amino-4-(Chloromethyl)pyrimidine-5-Carboxylate (CAS 1241670-13-2)

  • Structure: 2-amino, 4-chloromethyl, and 5-ethyl ester substituents.
  • Synthesis: Synthesized via guanidine-mediated cyclization of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, followed by chloromethylation .
  • Applications: The amino group enables conjugation with carboxylic acids or aldehydes, making it valuable in peptide-mimetic drug design.

Ethyl 2-(Trifluoromethyl)pyrimidine-5-Carboxylate (CAS 304693-64-9)

  • Structure : 2-trifluoromethyl (-CF₃) and 5-ethyl ester substituents.
  • Synthesis : Prepared via nucleophilic trifluoromethylation of pyrimidine precursors using Ruppert-Prakash reagents .
  • Applications : The CF₃ group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeted drugs.
  • Key Differences : The electron-withdrawing CF₃ group reduces electrophilicity compared to the chloromethyl group, altering reaction pathways in Suzuki or Ullmann couplings .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Reactivity/Applications Reference
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate 2-CH₂Cl, 5-COOEt Alkylation, kinase inhibitor synthesis
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 4-Cl, 2-SMe, 5-COOEt Nucleophilic coupling, macrocyclic inhibitors
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate 2-Cl, 4,6-Me, 5-COOEt Anti-inflammatory agents
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate 2-NH₂, 4-CH₂Cl, 5-COOEt Peptide-mimetic drug design
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-CF₃, 5-COOEt CNS drug candidates

Research Findings and Trends

  • Reactivity : Chloromethyl-substituted pyrimidines (e.g., the target compound) are preferred for SN2 reactions, while methylthio analogs excel in oxidative coupling .
  • Biological Activity: Trifluoromethyl derivatives exhibit superior pharmacokinetics due to enhanced membrane permeability , whereas amino-substituted analogs show improved target specificity in enzyme inhibition .
  • Synthetic Yields : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate achieves 95% yield in amination reactions , whereas the target compound’s synthesis (via chloromethylation) typically yields 70–85% .

Biological Activity

Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloromethyl group and an ethyl ester. Its molecular formula is C8H8ClN2O2C_8H_8ClN_2O_2, with a molecular weight of approximately 188.61 g/mol. The presence of the chloromethyl group is significant as it can form covalent bonds with nucleophilic sites on biomolecules, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group allows for the formation of covalent bonds, which can lead to the inhibition or modulation of enzyme activity. Additionally, the ester functionality can undergo hydrolysis to release the active carboxylic acid form, further enhancing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. Preliminary studies suggest that it may act against both Gram-positive and Gram-negative bacteria, although specific mechanisms and efficacy require further exploration through in vitro and in vivo studies.

Anticancer Potential

The compound has also been investigated for its potential anticancer activity. Studies have suggested that derivatives of pyrimidine compounds often possess inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anticancer potency .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrimidine derivatives, including this compound. One study highlighted how modifications to substituents on the pyrimidine ring significantly influenced biological activity, demonstrating a correlation between structural changes and enhanced enzyme inhibition .

CompoundIC50 (nM)Activity Type
This compoundTBDAntimicrobial/Anticancer Potential
Compound A (similar structure)72Enzyme Inhibition
Compound B (similar structure)100Anticancer Activity

Enzyme Inhibition Studies

Inhibition assays have shown that this compound can inhibit specific enzymes involved in nucleic acid metabolism. For instance, it has been tested against DNA gyrase and topoisomerase IV, showing low nanomolar inhibition rates which suggest significant antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate?

  • Answer: The compound can be synthesized via multi-step reactions, including:

  • Biginelli reaction: Condensation of substituted aldehydes, ethyl acetoacetate, and urea under acidic conditions (e.g., HCl in ethanol) .
  • Nucleophilic substitution: Reacting precursors like ethyl 2-(methylthio)pyrimidine-5-carboxylate with chloromethylating agents (e.g., chloromethyl chloride) under reflux in solvents such as ethanol or dioxane, often with a base like triethylamine to enhance reactivity .
    • Key Considerations: Reaction yields depend on solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents (DMF) improve nucleophilicity in substitution reactions .

Q. How is the compound characterized for structural integrity and purity?

  • Answer: Standard analytical techniques include:

  • NMR spectroscopy: To confirm substitution patterns (e.g., chloromethyl group at C2 and ester at C5) .
  • HPLC: For purity assessment (>95% is typical in research-grade syntheses) .
  • X-ray crystallography: Resolves crystallographic parameters (e.g., bond angles, packing motifs) using programs like SHELXL .

Advanced Research Questions

Q. How can contradictory data in substitution reaction yields be resolved?

  • Answer: Discrepancies often arise from:

  • Solvent effects: Polar solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, improving yields compared to non-polar solvents .
  • Catalyst optimization: Bases like triethylamine vs. DBU can alter reaction kinetics; systematic screening is recommended .
  • Example: A study on ethyl 4-chloro-2-methylpyrimidine-5-carboxylate showed 85% yield in DMF with DBU vs. 60% in ethanol with triethylamine .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry?

  • Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking: Simulates interactions with biological targets (e.g., enzymes like dihydrofolate reductase) to guide drug design .
    • Case Study: DFT analysis of a related compound, ethyl-6-(chloromethyl)tetrahydropyrimidine, revealed charge distribution favoring nucleophilic substitution at the chloromethyl group .

Q. What strategies optimize the compound’s stability under varying pH and temperature?

  • Answer:

  • pH stability: The ester group hydrolyzes under alkaline conditions (pH >10). Buffered solutions (pH 5–7) are optimal for storage .
  • Thermal stability: Decomposition occurs >150°C. Lyophilization or inert atmosphere storage (N2/Ar) preserves integrity .

Methodological Recommendations

  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the compound from byproducts .
  • Troubleshooting Low Yields: Screen alternative leaving groups (e.g., bromo vs. chloro) or employ microwave-assisted synthesis to reduce reaction times .

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